
2-Nitro-5-(2-chloro-trifluoromethyl phenoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-(2-chloro-trifluoromethyl phenoxy)benzoic acid typically involves the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid. This process can be carried out using mixed acid within droplet-based microreactors, optimizing key operating parameters such as reaction temperature, M-ratio, and N/S ratio . The optimized conditions include a reaction temperature of 308 K, an M-ratio of 1.6, and an N/S ratio of 0.57, achieving a conversion rate of 83.03% and selectivity of 79.52% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the available literature. continuous flow nitration processes, as mentioned above, are likely to be employed due to their efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-Nitro-5-(2-chloro-trifluoromethyl phenoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives when the nitro group is reduced and substituted derivatives when the chloro group is replaced by other nucleophiles.
Aplicaciones Científicas De Investigación
2-Nitro-5-(2-chloro-trifluoromethyl phenoxy)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Widely used as a herbicide for controlling broadleaf weeds in agricultural settings.
Mecanismo De Acción
The compound exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase (EC 1.3.3.4), which is crucial for chlorophyll biosynthesis . This inhibition leads to the accumulation of protoporphyrin IX, a photodynamic compound that generates reactive oxygen species under light, causing cell membrane damage and ultimately plant death .
Comparación Con Compuestos Similares
Similar Compounds
Fluoroglycofen ethyl ester: Another herbicide with a similar structure but different ester group.
2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid: A structurally related compound with a nitro group at a different position.
Uniqueness
2-Nitro-5-(2-chloro-trifluoromethyl phenoxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct herbicidal properties and enzyme inhibitory activity .
Propiedades
Número CAS |
887580-13-4 |
|---|---|
Fórmula molecular |
C14H7ClF3NO5 |
Peso molecular |
361.65 g/mol |
Nombre IUPAC |
5-[2-chloro-3-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid |
InChI |
InChI=1S/C14H7ClF3NO5/c15-12-9(14(16,17)18)2-1-3-11(12)24-7-4-5-10(19(22)23)8(6-7)13(20)21/h1-6H,(H,20,21) |
Clave InChI |
JEXCTGOZFPRRKU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



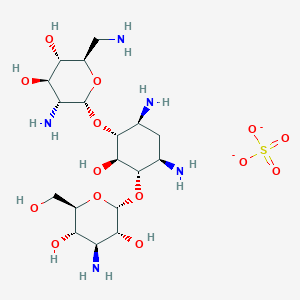



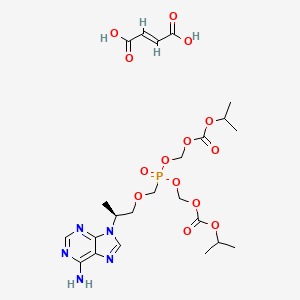
![S-(((3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl) ethanethioate](/img/structure/B13411811.png)
![[(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] [(Z)-octadec-9-enyl] carbonate](/img/structure/B13411817.png)


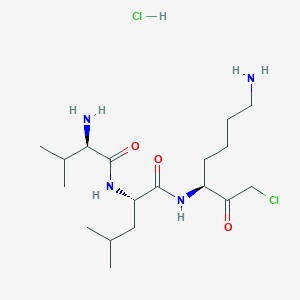
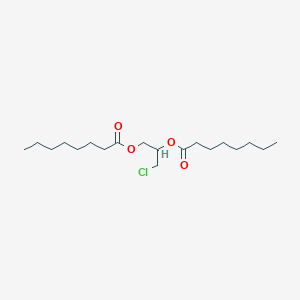
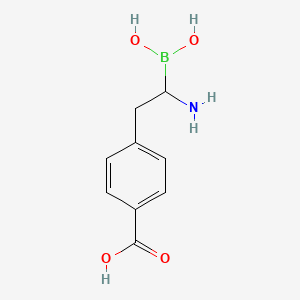
![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B13411854.png)
